molecular formula C30H48O3 B15394812 Nandrolone dodecanoate

Nandrolone dodecanoate

Cat. No.: B15394812
M. Wt: 456.7 g/mol
InChI Key: OXXNTXVXBWLYQE-ZCRUXLPOSA-N
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Description

Nandrolone decanoate (C₂₈H₄₄O₃; CAS RN 360-70-3) is a synthetic anabolic-androgenic steroid (AAS) derived from 19-nortestosterone . Its decanoate ester prolongs release, yielding a half-life of approximately 15 days after intramuscular injection . Clinically, it is used to treat anemia, osteoporosis, and muscle-wasting conditions, leveraging its anabolic-to-androgenic ratio of 125:37 to promote tissue growth with reduced virilization risks compared to testosterone . However, chronic use is associated with cardiovascular, hepatic, and neuropsychiatric side effects .

Properties

Molecular Formula

C30H48O3

Molecular Weight

456.7 g/mol

IUPAC Name

[(13S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] dodecanoate

InChI

InChI=1S/C30H48O3/c1-3-4-5-6-7-8-9-10-11-12-29(32)33-28-18-17-27-26-15-13-22-21-23(31)14-16-24(22)25(26)19-20-30(27,28)2/h21,24-28H,3-20H2,1-2H3/t24?,25?,26?,27?,28-,30-/m0/s1

InChI Key

OXXNTXVXBWLYQE-ZCRUXLPOSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)O[C@H]1CCC2[C@@]1(CCC3C2CCC4=CC(=O)CCC34)C

Canonical SMILES

CCCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C

Origin of Product

United States

Comparison with Similar Compounds

Nandrolone Esters: Decanoate vs. Phenylpropionate

Nandrolone esters differ in pharmacokinetics due to ester chain length:

Property Nandrolone Decanoate Nandrolone Phenylpropionate (NPP)
Ester Chain Length 10-carbon (decanoate) 3-carbon (phenylpropionate)
Release Duration ~15 days ~4–5 days
Peak Activity 48–72 hours post-injection 24–48 hours post-injection
Clinical Use Chronic conditions Acute therapy or cycling

NPP’s shorter ester allows faster clearance, reducing long-term side effects like hepatotoxicity but requiring frequent dosing . Both esters share nandrolone’s progestogenic activity, increasing prolactin-related risks (e.g., gynecomastia) compared to non-progestogenic AAS .

Trenbolone Decanoate

Trenbolone decanoate, another 19-nortestosterone derivative, exhibits a higher anabolic:androgenic ratio (500:500) than nandrolone decanoate . Key differences include:

  • Metabolism: Trenbolone is non-aromatizable, avoiding estrogenic side effects but increasing androgen receptor affinity, which may exacerbate cardiovascular risks .

Testosterone Decanoate

Testosterone decanoate shares the same ester as nandrolone decanoate but is derived from testosterone. Comparisons include:

  • Androgenic Effects: Testosterone decanoate has a higher androgenic index (100:100), increasing risks of acne, hair loss, and prostate hypertrophy .
  • Therapeutic Use: Both improve lean mass in HIV-associated wasting, but nandrolone decanoate shows superior safety in autoimmune models (e.g., murine lupus) due to reduced androgenic activity .

Boldenone Undecylenate

Often miscompared with nandrolone decanoate, boldenone (Equipoise) lacks progestogenic activity, minimizing water retention and gynecomastia . However, it exhibits weaker anabolic effects (anabolic:androgenic ratio 100:50) and is primarily used in veterinary medicine .

Pharmacological and Toxicological Profiles

Efficacy in Muscle Growth

  • Nandrolone Decanoate: In HIV patients, 12-week administration increased lean body mass by 3.9–5.2 kg, synergizing with resistance training .
  • Trenbolone Decanoate: Demonstrates greater myogenic potency in preclinical models but lacks clinical data due to toxicity concerns .

Side Effects

Compound Key Risks
Nandrolone Decanoate Hepatocellular carcinoma risk , memory impairment , immunosuppression
Trenbolone Decanoate Cardiovascular hypertrophy, aggression
Testosterone Decanoate Erythrocytosis, prostate hyperplasia

Q & A

Q. What safety protocols are critical when handling nandrolone dodecanoate in laboratory settings?

this compound is classified as a hazardous substance under OSHA HCS standards, with carcinogenic (H351), reproductive toxicant (H360), and acute oral toxicity (H302) risks . Methodological precautions include:

  • Personal Protective Equipment (PPE): NIOSH/MSHA-approved respirators, chemical-resistant gloves, protective eyewear, and lab coats to prevent inhalation, skin contact, or accidental ingestion .
  • Storage: Secure, locked environments away from ignition sources, with electrostatic discharge precautions .
  • Waste Disposal: Follow local/international regulations for hazardous waste; avoid environmental contamination via drainage systems .

Q. How should researchers validate this compound as a reference standard in pharmacological studies?

The European Pharmacopoeia (EP) designates this compound as a system suitability standard for analytical methods (e.g., HPLC, mass spectrometry). Key steps include:

  • Purity Verification: Cross-check CAS 360-70-3 and EC 206-639-3 identifiers .
  • Stability Testing: Monitor degradation under controlled storage conditions (e.g., temperature, humidity) .
  • Inter-laboratory Calibration: Compare results across facilities to ensure reproducibility .

Q. What experimental models are appropriate for preliminary studies on this compound’s anabolic effects?

Rodent models (e.g., rats) are widely used due to standardized protocols for muscle mass analysis. Key considerations:

  • Dosage: 5–15 mg/kg intramuscular injections, adjusted for bioavailability differences between species .
  • Control Groups: Include vehicle-only (e.g., sesame oil) and sham-treated cohorts to isolate drug effects .
  • Endpoint Selection: Measure muscle fiber hypertrophy, serum testosterone suppression, and liver enzyme activity .

Advanced Research Questions

Q. How can contradictory findings on this compound’s oxidative stress effects be resolved?

Studies report both pro-oxidative (e.g., decreased catalase, increased SOD in rats ) and antioxidant outcomes. Methodological reconciliation strategies:

  • Dose-Dependent Analysis: Test low vs. high doses (e.g., 1 mg/kg vs. 10 mg/kg) to identify threshold effects.
  • Temporal Dynamics: Assess acute (1–7 days) vs. chronic (4–12 weeks) exposure timelines .
  • Model Specificity: Compare oxidative markers in skeletal muscle vs. hepatic tissues to clarify organ-specific responses .

Q. What statistical approaches mitigate bias in long-term toxicology studies of this compound?

To address carcinogenicity (H351) and reproductive toxicity (H351) risks:

  • Blinded Studies: Ensure researchers are unaware of treatment groups during data collection/analysis.
  • Power Analysis: Precalculate sample sizes to detect subtle effects (e.g., tumor incidence rates <5%) using tools like G*Power .
  • Confounding Variables: Control for diet, exercise, and genetic backgrounds in rodent colonies .

Q. How can in vitro and in vivo data on nandrolone decanoate’s androgen receptor (AR) affinity be integrated?

  • Receptor Binding Assays: Use AR(367)-transfected cell lines to quantify ligand-receptor dissociation constants (Kd) .
  • Transcriptomic Profiling: Compare gene expression patterns (e.g., myostatin suppression) in muscle tissues across models .
  • Meta-Analysis: Pool data from multiple studies to identify dose-response trends and interspecies variability .

Methodological Guidance for Experimental Design

Q. What controls are essential for isolating this compound’s effects in endocrine disruption studies?

  • Positive Controls: Co-administer known AR agonists (e.g., testosterone) to benchmark responses.
  • Negative Controls: Use AR knockout models or receptor antagonists (e.g., flutamide) .
  • Vehicle Validation: Confirm that solvents (e.g., ethanol, oils) do not independently alter endocrine endpoints .

Q. How should researchers address ethical constraints in human-relevant nandrolone decanoate studies?

  • In Silico Modeling: Utilize molecular docking simulations to predict human AR interactions .
  • Primary Cell Cultures: Use human-derived myoblasts or hepatocytes under IRB-approved protocols .
  • Ethics Review: Justify animal studies via FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Data Interpretation and Reporting

Q. What frameworks are recommended for analyzing nandrolone decanoate’s dual anabolic-androgenic effects?

  • PICO Framework: Define Population (e.g., aged rodents), Intervention (dose/duration), Comparison (untreated controls), Outcomes (muscle mass, AR density) .
  • Time-Series Analysis: Plot longitudinal data to distinguish transient vs. sustained effects .
  • Error Propagation Models: Quantify uncertainties from instrumentation (e.g., ELISA variability) .

Q. How can researchers avoid inductive fallacies when extrapolating nandrolone decanoate findings to clinical contexts?

  • Limitations Section: Explicitly state model constraints (e.g., rodent vs. human AR isoform differences) .
  • Triangulation: Correlate in vitro, animal, and computational data to strengthen conclusions .
  • Peer Review: Pre-publish protocols on platforms like bioRxiv for methodological critique .

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